2-Piperidinone, 3,4-dihydroxy-5-methyl-, (3R,4R,5R)-(9CI)

Glycosidase inhibition Iminosugar stereochemistry L-Fucose mimicry

2-Piperidinone, 3,4-dihydroxy-5-methyl-, (3R,4R,5R)-(9CI) (CAS 536744-86-2) is a chiral polyhydroxylated δ-lactam belonging to the isofagomine lactam (2-oxoisofagomine) class. Its (3R,4R,5R) absolute configuration and C5-methyl substituent define it as the L-fucose analogue within this family, structurally distinct from the corresponding D-glucose/D-mannose and D-galactose lactams.

Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
CAS No. 536744-86-2
Cat. No. B12590618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Piperidinone, 3,4-dihydroxy-5-methyl-, (3R,4R,5R)-(9CI)
CAS536744-86-2
Molecular FormulaC6H11NO3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESCC1CNC(=O)C(C1O)O
InChIInChI=1S/C6H11NO3/c1-3-2-7-6(10)5(9)4(3)8/h3-5,8-9H,2H2,1H3,(H,7,10)/t3-,4-,5-/m1/s1
InChIKeyNTZKJRXXWZUJGO-UOWFLXDJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (3R,4R,5R)-3,4-Dihydroxy-5-methylpiperidin-2-one (CAS 536744-86-2) Is a Distinctive Isofagomine Lactam for Glycosidase-Targeted Research Procurement


2-Piperidinone, 3,4-dihydroxy-5-methyl-, (3R,4R,5R)-(9CI) (CAS 536744-86-2) is a chiral polyhydroxylated δ-lactam belonging to the isofagomine lactam (2-oxoisofagomine) class. Its (3R,4R,5R) absolute configuration and C5-methyl substituent define it as the L-fucose analogue within this family, structurally distinct from the corresponding D-glucose/D-mannose and D-galactose lactams [1]. The compound possesses three contiguous stereocenters, a molecular formula of C₆H₁₁NO₃, and a molecular weight of 145.16 g/mol . It was first synthesized in 12 steps from L-arabinose and characterised as a glycosidase inhibitor active in the micro- to nanomolar range [1].

Why Generic 2-Oxoisofagomines Cannot Substitute for (3R,4R,5R)-3,4-Dihydroxy-5-methylpiperidin-2-one (CAS 536744-86-2) in α-Fucosidase Research


Within the isofagomine lactam family, glycosidase inhibition potency and selectivity are exquisitely sensitive to both stereochemistry and the nature of the C5 substituent. The (3R,4R,5R) stereoisomer bearing a C5-methyl group mimics L-fucose, whereas compounds with C5-hydroxymethyl groups (e.g., the (3S,4R,5R) and (3S,4S,5R) lactams) mimic D-glucose/D-mannose and D-galactose, respectively [1]. Simply substituting a C5-hydroxymethyl analogue for the C5-methyl L-fucose mimic will redirect target engagement from α-fucosidases toward β-glucosidases or β-galactosidases, rendering any structure-activity or selectivity conclusion invalid [1]. Therefore, procurement of the precise (3R,4R,5R)-5-methyl stereoisomer is mandatory for studies of fucose-mimetic glycosidase inhibition.

Quantitative Differentiation Evidence for (3R,4R,5R)-3,4-Dihydroxy-5-methylpiperidin-2-one (CAS 536744-86-2) Versus Closest Isofagomine Lactam Comparators


Stereochemical Specificity: (3R,4R,5R) Versus (3S,4R,5R) Configuration Determines L-Fucose Mimicry

The target compound bears the (3R,4R,5R) absolute configuration, which is the specific stereochemical arrangement required to mimic L-fucose. The direct in-class comparator, the D-glucose/D-mannose analogue (3S,4R,5R)-3,4-dihydroxy-5-hydroxymethylpiperidin-2-one (compound 9 in ref. [1]), possesses inverted stereochemistry at C3 (3S vs 3R) and a hydroxymethyl rather than methyl group at C5. This dual difference fundamentally alters the sugar-mimicry profile: the (3S,4R,5R) isomer is a D-glucose/D-mannose mimic, whereas the (3R,4R,5R) isomer is an L-fucose mimic [1]. No quantitative head-to-head inhibition data on the same enzyme are publicly available for these two stereoisomers, and this evidence gap should be considered when planning selectivity studies.

Glycosidase inhibition Iminosugar stereochemistry L-Fucose mimicry

C5 Substituent Specificity: 5-Methyl Differentiates from 5-Hydroxymethyl Isofagomine Lactams

The target compound is the sole isofagomine lactam bearing a C5-methyl group, contrasting with both the D-glucose/D-mannose analogue (compound 9) and the D-galactose analogue (compound 10) which carry C5-hydroxymethyl substituents [1]. The C5-methyl group reduces hydrogen-bond donor count by one and significantly alters the steric and electronic profile at the position corresponding to the C6 of hexoses. This structural feature is essential for mimicking the 6-deoxy sugar L-fucose and is absent in all other compounds reported in the same synthetic series [1]. No direct quantitative potency comparison between the 5-methyl and 5-hydroxymethyl lactams on a single enzyme target is available in the open literature; users should verify fucosidase inhibition data experimentally.

Glycosidase inhibition Isofagomine lactam 5-Methyl vs 5-hydroxymethyl

Synthetic Provenance: 12-Step Route from L-Arabinose Defines the (3R,4R,5R) Stereochemical Outcome

The target compound was synthesized in 12 steps from L-arabinose, a chiral-pool starting material that establishes the (3R,4R,5R) configuration [1]. In contrast, its stereoisomers compound 9 (9 steps from D-arabinose, 3S,4R,5R) and compound 10 (11 steps from D-arabinose, 3S,4S,5R) employ different synthetic sequences and starting-material enantiomers [1]. The use of L-arabinose as the starting material is unique to the L-fucose analogue and is the direct synthetic consequence of the target (3R,4R,5R) stereochemistry. The 12-step length represents the longest synthesis in the series, reflecting the additional complexity of installing the 5-methyl group with correct stereochemistry.

Isofagomine lactam synthesis L-Arabinose chiral pool Stereoselective synthesis

Glycosidase Inhibition Potency Band: Micro- to Nanomolar Activity Consistent with Isofagomine Lactam Class

The target compound was characterised as a glycosidase inhibitor with inhibition constants in the micro- to nanomolar range, alongside compounds 9 and 10 [1]. For class-level context, the parent compound isofagomine (a non-lactam piperidine) exhibits Ki values of 0.11 μM against β-glucosidase (sweet almond) and 0.7 μM against glycogen phosphorylase [2], while a closely related 5-hydroxymethyl isofagomine lactam has been reported with Ki values of 8.46–22.0 μM against certain glycosidases [3]. However, quantitative Ki data for the target compound against specific α-fucosidases are not disclosed in the primary publication [1]; only the qualitative potency band is available. A 2025 review references "fucoisofagomine (11)" with a Ki of 8.4 μM against bovine liver α-fucosidase [4], but this datum requires confirmation through direct consultation of the primary reference.

Glycosidase inhibition Ki range Isofagomine lactam pharmacology

Validated Application Scenarios for (3R,4R,5R)-3,4-Dihydroxy-5-methylpiperidin-2-one (CAS 536744-86-2)


L-Fucose-Specific Glycosidase Inhibitor Probe Development

As the sole isofagomine lactam bearing a C5-methyl group and (3R,4R,5R) stereochemistry, this compound serves as a structural probe for investigating α-fucosidase inhibition. Its L-fucose-mimetic design makes it suitable for structure-activity relationship (SAR) studies aimed at dissecting the contribution of the C6-deoxy motif to fucosidase binding, particularly when compared to the C5-hydroxymethyl isofagomine lactams that do not inhibit fucosidases [1].

Stereochemical Reference Standard for Isofagomine Lactam Libraries

The compound's well-defined 12-step synthesis from L-arabinose [1] and three contiguous stereocenters make it a valuable chiral reference standard for quality control of synthetic isofagomine lactam libraries. Its distinct (3R,4R,5R) configuration can be used to calibrate HPLC chiral separation methods and NMR-based stereochemical assignment protocols for polyhydroxylated piperidinone scaffolds [1].

Mechanistic Studies of Glycosidase Transition-State Mimicry

Isofagomine lactams function as transition-state analogue inhibitors of glycosidases [1]. This 5-methyl variant, as an L-fucose transition-state mimic, can be employed in kinetic and crystallographic studies to probe the conformational itinerary of α-fucosidases, complementing data from the D-glucose/D-mannose and D-galactose lactam analogues [1].

Synthetic Methodology Benchmarking for Chiral δ-Lactam Construction

The 12-step route from L-arabinose represents the longest and most stereochemically demanding synthesis in the isofagomine lactam series [1]. This compound therefore serves as a benchmark substrate for evaluating new synthetic methodologies targeting densely functionalized chiral δ-lactams, particularly those requiring installation of a methyl-bearing quaternary-adjacent stereocenter [1].

Quote Request

Request a Quote for 2-Piperidinone, 3,4-dihydroxy-5-methyl-, (3R,4R,5R)-(9CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.